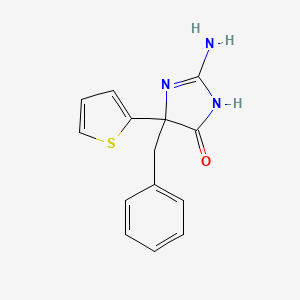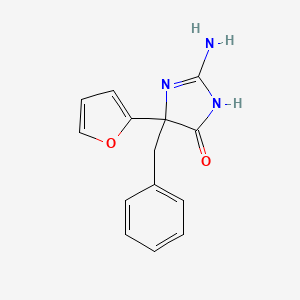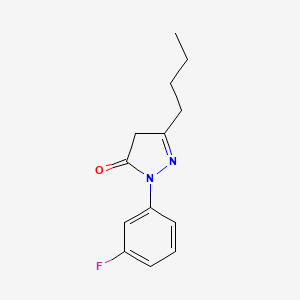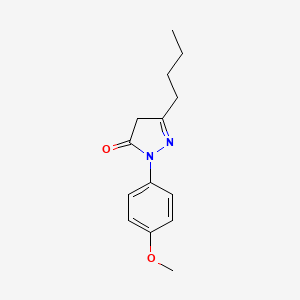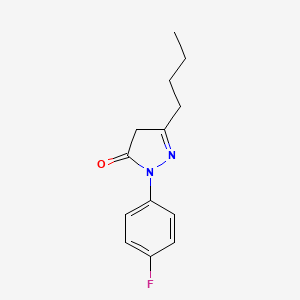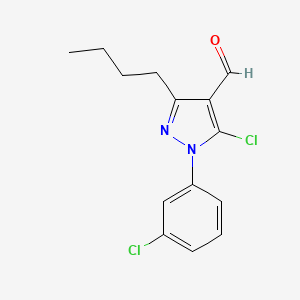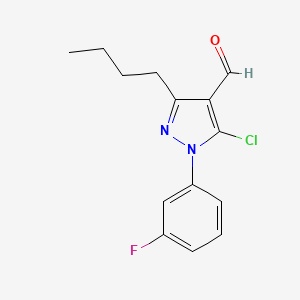
3-Butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (3BC1FPPC) is a compound that has been studied extensively for its potential applications in scientific research. It is a pyrazole-based carbaldehyde, which is a type of organic compound commonly used in synthetic organic chemistry. 3BC1FPPC has been used for a variety of purposes, including as a reagent for the synthesis of other compounds, as a catalyst in biochemical reactions, and as a probe for studying protein-ligand interactions.
Scientific Research Applications
Pyrazole Derivatives in Heterocyclic Compound Synthesis
Pyrazole derivatives, due to their unique chemical structure, serve as critical intermediates in the synthesis of a wide array of heterocyclic compounds. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, for example, showcases their utility as building blocks for generating various heterocycles, including pyrazolo-imidazoles and spiropyridines. This highlights their significance in synthesizing diverse classes of heterocyclic compounds and dyes, leveraging their unique reactivity for mild reaction conditions in the generation of versatile cynomethylene dyes (Gomaa & Ali, 2020).
Pyrazoline Derivatives for Anticancer Agents
Pyrazoline derivatives are not only significant in heterocyclic chemistry but also hold potential in medicinal chemistry, particularly in anticancer research. Recent updates in synthetic strategies for pyrazoline derivatives have been aimed at developing new anticancer agents. This work underscores the importance of pyrazoline as a heterocyclic compound, highlighting various synthetic methods used to produce biologically active pyrazoline derivatives. These efforts demonstrate the compound's versatility and potential in generating novel therapeutic agents (Ray et al., 2022).
properties
IUPAC Name |
3-butyl-5-chloro-1-(3-fluorophenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O/c1-2-3-7-13-12(9-19)14(15)18(17-13)11-6-4-5-10(16)8-11/h4-6,8-9H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYPENJNZIGQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


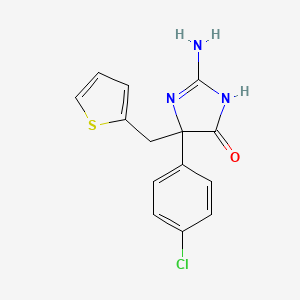
![2-Amino-5-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345760.png)
![2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345767.png)
![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345773.png)
